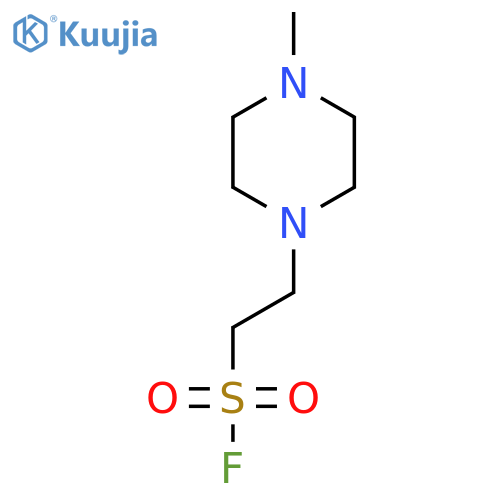Cas no 2299472-24-3 (2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride)

2299472-24-3 structure
商品名:2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
- 2299472-24-3
- EN300-1583154
-
- インチ: 1S/C7H15FN2O2S/c1-9-2-4-10(5-3-9)6-7-13(8,11)12/h2-7H2,1H3
- InChIKey: ZVUIKGPFNOPWPS-UHFFFAOYSA-N
- ほほえんだ: S(CCN1CCN(C)CC1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 210.08382706g/mol
- どういたいしつりょう: 210.08382706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 49Ų
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1583154-0.5g |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 0.5g |
$1069.0 | 2023-05-25 | ||
| Enamine | EN300-1583154-10.0g |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 10g |
$4791.0 | 2023-05-25 | ||
| Enamine | EN300-1583154-1000mg |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 1000mg |
$1113.0 | 2023-09-24 | ||
| Enamine | EN300-1583154-250mg |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 250mg |
$1024.0 | 2023-09-24 | ||
| Enamine | EN300-1583154-500mg |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 500mg |
$1069.0 | 2023-09-24 | ||
| Enamine | EN300-1583154-0.1g |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 0.1g |
$980.0 | 2023-05-25 | ||
| Enamine | EN300-1583154-1.0g |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 1g |
$1113.0 | 2023-05-25 | ||
| Enamine | EN300-1583154-5000mg |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 5000mg |
$3231.0 | 2023-09-24 | ||
| Enamine | EN300-1583154-10000mg |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 10000mg |
$4791.0 | 2023-09-24 | ||
| Enamine | EN300-1583154-2.5g |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |
2299472-24-3 | 2.5g |
$2185.0 | 2023-05-25 |
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride 関連文献
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
2299472-24-3 (2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride) 関連製品
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
